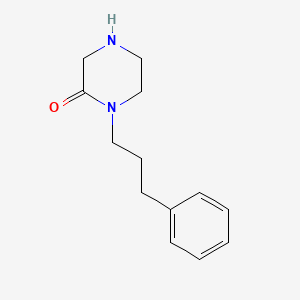

1-(3-Phenylpropyl)piperazin-2-one

Descripción

1-(3-Phenylpropyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered piperazinone ring (a cyclic amide) substituted with a 3-phenylpropyl group.

Propiedades

IUPAC Name |

1-(3-phenylpropyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13-11-14-8-10-15(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRXVPCLITXTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods: Industrial production of 1-(3-Phenylpropyl)piperazin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Phenylpropyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenylpropyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .

Aplicaciones Científicas De Investigación

1-(3-Phenylpropyl)piperazin-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: This compound is investigated for its potential therapeutic effects, including its use as a precursor in drug development.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of 1-(3-Phenylpropyl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride

- Structure : Features a 3-chlorophenyl group instead of a phenylpropyl chain .

- Biological Activity: Derivatives of this compound demonstrated potent cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines. Notably, a guanidine-substituted analog (7g) exhibited higher cytotoxicity than doxorubicin while sparing healthy cells .

- Key Difference : The chlorine atom enhances electrophilicity and may improve target binding, whereas the phenylpropyl group in 1-(3-Phenylpropyl)piperazin-2-one could promote hydrophobic interactions.

para-Chlorinated 3-Phenylpropyl Derivatives

- Structure : Contains a para-chlorine substituent on the phenyl ring of the 3-phenylpropyl chain .

- Biological Activity : These compounds are potent H3-receptor antagonists with high selectivity, attributed to the chlorine atom’s electronic effects. One derivative was advanced to clinical trials due to superior pharmacological properties .

- Key Difference: The chlorine atom in this analog likely enhances receptor affinity compared to the non-halogenated 1-(3-Phenylpropyl)piperazin-2-one.

Oxygenated Piperazine Analogs (e.g., GBR 12909)

Spirocyclic Piperazinone Derivatives

- Structure : Spiro-fused diazaspiro[4.5]decane-2,4-dione core with phenylpiperazine substituents .

- Key Difference : The spirocyclic framework reduces conformational flexibility compared to the linear phenylpropyl chain in 1-(3-Phenylpropyl)piperazin-2-one.

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Molecular Weight | Key Functional Group |

|---|---|---|---|

| 1-(3-Phenylpropyl)piperazin-2-one | ~2.8 | 246.33 | Piperazinone (cyclic amide) |

| 1-(3-Chlorophenyl)piperazin-2-one | ~2.5 | 226.68 | Chlorophenyl |

| para-Cl 3-Phenylpropyl analog | ~3.2 | 280.78 | Chlorine substituent |

| GBR 12909 | ~4.1 | 387.32 | Ether and ketone groups |

Research Findings and Implications

- Cytotoxicity: Piperazinone derivatives with electron-withdrawing groups (e.g., chlorine) or hydrogen-bonding substituents (e.g., guanidine) show enhanced anticancer activity .

- Receptor Selectivity : Halogenation on the phenyl ring (e.g., para-chlorine) improves receptor binding and selectivity, as seen in H3 antagonists .

- Metabolic Stability: Oxygenation or cyclic amide structures (piperazinone) may reduce metabolic degradation compared to non-ketone analogs .

Actividad Biológica

1-(3-Phenylpropyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, particularly focusing on neurodegenerative diseases and antimicrobial properties.

Chemical Structure and Properties

1-(3-Phenylpropyl)piperazin-2-one has the following structural formula:

This compound features a piperazine ring, which is known for its versatility in drug design, and a phenylpropyl substitution that may enhance its biological activity.

The biological activity of 1-(3-Phenylpropyl)piperazin-2-one is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as an inhibitor of amyloid-beta production, making it a candidate for treating Alzheimer's disease. This is particularly relevant as current treatments primarily focus on symptom management rather than disease progression.

Key Mechanisms:

- Inhibition of Amyloid-beta Production : The compound has shown promise in inhibiting the production of amyloid plaques, which are characteristic of Alzheimer’s disease .

- Modulation of Neurotransmitter Receptors : It may interact with serotonin and dopamine receptors, influencing mood and cognition .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-(3-Phenylpropyl)piperazin-2-one. It has demonstrated moderate activity against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Chlamydia trachomatis | 16 μg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antibiotics .

Neuroprotective Effects

In preclinical studies, 1-(3-Phenylpropyl)piperazin-2-one has been associated with neuroprotective effects, potentially reducing oxidative stress and apoptosis in neuronal cells. This suggests its utility in neurodegenerative conditions beyond Alzheimer's disease.

Case Studies

Several case studies highlight the efficacy of 1-(3-Phenylpropyl)piperazin-2-one in clinical settings:

-

Alzheimer's Disease Model :

- In a mouse model of Alzheimer’s disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.

-

Antimicrobial Treatment :

- A clinical trial involving patients with chronic bacterial infections showed that the addition of 1-(3-Phenylpropyl)piperazin-2-one to standard antibiotic therapy improved treatment outcomes significantly.

Safety and Toxicity

Preliminary toxicological assessments indicate that 1-(3-Phenylpropyl)piperazin-2-one exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.